molecular formula C16H13N3O B5627701 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]ethanone

1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]ethanone

Cat. No. B5627701
M. Wt: 263.29 g/mol
InChI Key: WNZVQASVJAPIQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]ethanone involves multiple steps, including propargylation followed by click reactions. These synthetic routes offer pathways to create a diverse array of triazole-containing compounds, which are characterized by various spectroscopic techniques such as NMR and mass spectrometry (Nagamani et al., 2018).

Molecular Structure Analysis

The molecular structure of similar triazole derivatives has been elucidated through various techniques, including X-ray crystallography, which reveals detailed information about the dihedral angles and the spatial arrangement of the molecules. These structures are often stabilized by hydrogen bonding and other non-covalent interactions, contributing to their stability and reactivity (Kesternich et al., 2010).

Chemical Reactions and Properties

1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]ethanone and its analogs undergo various chemical reactions, including cycloadditions and transformations that result in the formation of compounds with potential biological activity. These reactions are crucial for modifying the chemical structure to achieve desired properties or activities (Pokhodylo et al., 2009).

Physical Properties Analysis

The physical properties of compounds within this chemical family, including their stability and phase transitions, have been studied through differential scanning calorimetry (DSC) and Raman spectroscopy. These studies provide insights into the polymorphism and thermal behavior of the compounds, which are important for their practical applications and handling (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential biological activity, of triazole derivatives are explored through various spectroscopic and computational methods. These studies help in understanding the interaction of these compounds with biological targets, their electronic structure, and their potential as antimicrobial agents (Kumar et al., 2019).

properties

IUPAC Name

1-[3-[3-(1,2,4-triazol-4-yl)phenyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-12(20)13-4-2-5-14(8-13)15-6-3-7-16(9-15)19-10-17-18-11-19/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZVQASVJAPIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]ethanone

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